molecular formula C₂₃H₂₁Cl₂FN₄O₃ B1662824 Poziotinib CAS No. 1092364-38-9

Poziotinib

Cat. No. B1662824
M. Wt: 491.3 g/mol
InChI Key: LPFWVDIFUFFKJU-UHFFFAOYSA-N
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Description

Poziotinib is a drug in development for various cancers . It is built on an anilino-quinazoline scaffold and inhibits the epidermal growth factor receptors EGFR, HER2/neu, and Her 4 . It binds covalently to its targets .


Synthesis Analysis

The synthesis of Poziotinib involves starting from a known compound 4-chloro-7-hydroxyquinazolin-6-yl pivalate (1). After 7 steps transformation, d3-poziotinib hydrochloride was obtained with a total yield of 9.02% . The structure of d3-poziotinib hydrochloride was confirmed by 1 H-NMR, 13 C-NMR, and high resolution (HR)-MS .


Molecular Structure Analysis

The chemical formula of Poziotinib is C23H21Cl2FN4O3 . Its exact mass is 490.10 and its molecular weight is 491.340 .

Safety And Hazards

The most common grade 3 or higher treatment-related adverse events include skin rash (36%), diarrhea (23%), and oral mucositis (13%) . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Poziotinib demonstrates moderate antitumor activity in previously treated HER2 exon 20 mutant NSCLC patients with a manageable safety profile . Different subgroup mutations show various benefits of poziotinib treatment . Large-scale and multiarm clinical trials are warranted to confirm a suitable population and therapeutic strategies .

properties

IUPAC Name

1-[4-[4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2FN4O3/c1-3-20(31)30-8-6-13(7-9-30)33-19-10-14-17(11-18(19)32-2)27-12-28-23(14)29-16-5-4-15(24)21(25)22(16)26/h3-5,10-13H,1,6-9H2,2H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFWVDIFUFFKJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148853
Record name Poziotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Poziotinib

CAS RN

1092364-38-9
Record name Poziotinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092364-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poziotinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092364389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poziotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12114
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Poziotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POZIOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEI6OOU6IK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-(3,4-dichloro-2-fluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine dihydrochloride (100 g) and sodium hydrogen carbonate (66 g) were added to a mixed solvent of tetrahydrofuran (630 ml) and water (1 L), and the temperature of the reaction mixture was cooled to 0° C. with iced water. Acryloyol chloride (24 ml) diluted with tetrahydrofuran (370 ml) was slowly added to the reaction mixture over 30 minutes, followed by stirring at 0° C. for 30 minutes. Upon completion of the reaction, aqueous acetone (2.0 L) was added to the resulting mixture, which was stirred for 12 hours and filtered to produce 1-(4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one (72 g, yield: 75%). The solid thus obtained was dissolved in a mixed solvent of dichloromethane (200 ml) and methanol (100 ml), added with ethyl acetate (1.2 L), and stirred for 12 hours. The resulting solid was filtered and washed with ethyl acetate (100 ml). The solid was dried at 40° C. in an oven to produce the compound of formula (II) (55 g, yield: 76%, total yield=57%).
Name
N-(3,4-dichloro-2-fluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine dihydrochloride
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
630 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
370 mL
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,640
Citations
X Le, R Cornelissen, M Garassino… - Journal of Clinical …, 2022 - ingentaconnect.com
… phase II study, evaluated poziotinib in patients with advanced or … study was initiated to evaluate poziotinib in patients with NSCLC … Here, we report the effects of poziotinib in a cohort of …
Number of citations: 83 www.ingentaconnect.com
D Romero - Nature Reviews Clinical Oncology, 2018 - nature.com
… poziotinib against a panel of cells with insertions in exon 20 of EGFR or HER2, observing potent activity.” The investigators then conducted a phase ii trial of poziotinib … with poziotinib in …
Number of citations: 6 www.nature.com
J Heymach, M Negrao, J Robichaux, B Carter… - Journal of Thoracic …, 2018 - jto.org
… Herein, we report the results of an investigator-initiated study of poziotinib in EGFR and … Poziotinib 16mg PO daily was administered until progression, death, or withdrawal. The primary …
Number of citations: 108 www.jto.org
A Sacher, X Le, R Cornelissen, E Shum… - Annals of …, 2021 - annalsofoncology.org
… Poziotinib is a potent, irreversible, tyrosine kinase inhibitor (TKI) being studied in a multi-cohort phase II study (ZENITH20). Poziotinib half-life of 7.2 hours and pharmacokinetic …
Number of citations: 30 www.annalsofoncology.org
YY Elamin, JP Robichaux, BW Carter, M Altan, H Tran… - Cancer Cell, 2022 - cell.com
… , and molecular determinants of response for poziotinib from an open-label, … poziotinib was a clinically active and tolerable exon 20 inhibitor and that acquired resistance to poziotinib …
Number of citations: 37 www.cell.com
R Kalra, CH Chen, J Wang, AB Salam, LE Dobrolecki… - Cancer Research, 2022 - AACR
… neratinib and poziotinib in MM134 HER2 L869R cells—neratinib and poziotinib reduced the … Upon treatment with neratinib or poziotinib, poziotinib was effective in inhibiting the pHER2 …
Number of citations: 7 aacrjournals.org
A Prelaj, A Bottiglieri, C Proto, GL Russo… - European Journal of …, 2021 - Elsevier
… The small size of poziotinib makes it a powerful inhibitor of the most common HER2 and … This study aims to evaluate the clinical efficacy of poziotinib in NSCLC patients harbouring exon …
Number of citations: 53 www.sciencedirect.com
TM Kim, KW Lee, DY Oh, JS Lee… - … : official journal of …, 2018 - synapse.koreamed.org
… were sensitive to poziotinib alone (IC 50 , 1-4 nM and 1-9 nM, respectively) or poziotinib in … ≥ 8 mg poziotinib, the minimum effective dose for poziotinib was estimated to be 8 mg/day. …
Number of citations: 64 synapse.koreamed.org
T Koga, Y Kobayashi, K Tomizawa, K Suda, T Kosaka… - Lung Cancer, 2018 - Elsevier
… The novel HER2 inhibitor poziotinib was recently developed and clinical trials are ongoing. We compared poziotinib with nine tyrosine kinase inhibitors (TKIs), and derived poziotinib-…
Number of citations: 69 www.sciencedirect.com
A Prelaj, A Bottiglieri, C Proto, GL Russo… - Annals of …, 2020 - annalsofoncology.org
Background Treatment of metastatic Non-Small Cell Lung Cancer (mNSCLC) patients (pts) with EGFR or HER2 exon 20 insertion mutation (i-mut) still remains an unmet clinical need. …
Number of citations: 9 www.annalsofoncology.org

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